N'-acetyl-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-acetyl-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a dimethoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step involves the use of 4-fluorophenylacetyl chloride, which reacts with the pyrrolidine derivative under controlled conditions.
Attachment of the Dimethoxybenzohydrazide Moiety: This involves the reaction of the intermediate compound with 3,4-dimethoxybenzohydrazide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-acetyl-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-acetyl-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-acetyl-N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide
- N’-acetyl-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide
Uniqueness
N’-acetyl-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substituents .
Properties
Molecular Formula |
C21H20FN3O6 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
N'-acetyl-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide |
InChI |
InChI=1S/C21H20FN3O6/c1-12(26)25(23-20(28)13-4-9-17(30-2)18(10-13)31-3)16-11-19(27)24(21(16)29)15-7-5-14(22)6-8-15/h4-10,16H,11H2,1-3H3,(H,23,28) |
InChI Key |
SINKSMBHFFZRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CC(=O)N(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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